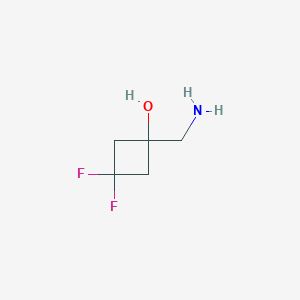
(3-Aminoadamantan-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H19NO·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:
Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform a nitration reaction, resulting in a reaction liquid.
Hydroxylation: The reaction liquid is added to water to obtain a mixed solution.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process is environmentally friendly and achieves yields generally higher than 80%, with a maximum yield of 90.1% .
Chemical Reactions Analysis
Types of Reactions
(3-Aminoadamantan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of adamantane, which are useful intermediates in the synthesis of pharmacologically active compounds .
Scientific Research Applications
(3-Aminoadamantan-1-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (3-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it is used in the synthesis of inhibitors with antihyperglycemic properties, targeting dipeptidyl peptidase 4 (DPP-4) in the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-adamantanol: This compound is structurally similar and is also used in the synthesis of pharmacologically active molecules.
1-Amino-3-hydroxyadamantane: Another derivative of adamantane with similar applications in medicinal chemistry.
Uniqueness
(3-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific structure, which allows for targeted interactions with molecular receptors and enzymes. This makes it a valuable intermediate in the synthesis of drugs with specific pharmacological activities .
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
(3-amino-1-adamantyl)methanol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9,13H,1-7,12H2;1H |
InChI Key |
RAEXOEKBVSXYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B11734839.png)
![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734855.png)
![1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole](/img/structure/B11734860.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11734868.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)
![[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734883.png)
![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734885.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11734891.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734898.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11734920.png)
![1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B11734925.png)
